C16H24BrNOS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine involves multiple steps, including the introduction of the bromine and sulfinyl groups. The preparation typically starts with the bromination of benzene derivatives, followed by sulfoxidation to introduce the sulfinyl group. The final step involves the coupling of the bromobenzene sulfinyl derivative with N-propylcyclopentan-1-amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfoxidation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine: undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine involves its interaction with specific molecular targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-bromobenzene)sulfinyl]-N-ethyl-2,2-dimethylcyclohexan-1-amine
- {2-[(4-bromobenzene)sulfinyl]-1-cyclohexylethyl}(ethyl)amine
Uniqueness
2-{2-[(4-bromobenzene)sulfinyl]ethyl}-N-propylcyclopentan-1-amine: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfinyl group and the bromine atom allows for diverse chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H24BrNOS |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl)-thiophen-2-ylmethanone;bromide |
InChI |
InChI=1S/C16H24NOS.BrH/c1-2-3-8-17-9-6-13(7-10-17)14(12-17)16(18)15-5-4-11-19-15;/h4-5,11,13-14H,2-3,6-10,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZIASBROBARECDQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3.[Br-] |
Origin of Product |
United States |
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